Cas no 2228899-86-1 (2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol)

2-Azido-2-(4-bromo-3-methylphenyl)ethan-1-ol is a versatile synthetic intermediate characterized by its azido and hydroxyl functional groups, which facilitate further derivatization in organic and medicinal chemistry applications. The presence of a bromine substituent on the aromatic ring enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex molecular frameworks. The methyl group at the 3-position of the phenyl ring contributes to steric and electronic modulation, influencing reactivity in targeted syntheses. This compound is particularly valuable in click chemistry due to its azide moiety, allowing efficient cycloaddition reactions with alkynes. Its well-defined structure makes it suitable for research in pharmaceuticals, materials science, and bioconjugation.
2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol structure
2228899-86-1 structure
商品名:2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol
CAS番号:2228899-86-1
MF:C9H10BrN3O
メガワット:256.099200725555
CID:6082902
PubChem ID:165650044

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol
    • EN300-1923559
    • 2228899-86-1
    • インチ: 1S/C9H10BrN3O/c1-6-4-7(2-3-8(6)10)9(5-14)12-13-11/h2-4,9,14H,5H2,1H3
    • InChIKey: YPZJKSPQRLMGMJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1C)C(CO)N=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 255.00072g/mol
  • どういたいしつりょう: 255.00072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 34.6Ų

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1923559-0.1g
2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol
2228899-86-1
0.1g
$691.0 2023-09-17
Enamine
EN300-1923559-10.0g
2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol
2228899-86-1
10g
$3376.0 2023-06-02
Enamine
EN300-1923559-5g
2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol
2228899-86-1
5g
$2277.0 2023-09-17
Enamine
EN300-1923559-10g
2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol
2228899-86-1
10g
$3376.0 2023-09-17
Enamine
EN300-1923559-0.5g
2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol
2228899-86-1
0.5g
$754.0 2023-09-17
Enamine
EN300-1923559-1.0g
2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol
2228899-86-1
1g
$785.0 2023-06-02
Enamine
EN300-1923559-0.25g
2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol
2228899-86-1
0.25g
$723.0 2023-09-17
Enamine
EN300-1923559-0.05g
2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol
2228899-86-1
0.05g
$660.0 2023-09-17
Enamine
EN300-1923559-2.5g
2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol
2228899-86-1
2.5g
$1539.0 2023-09-17
Enamine
EN300-1923559-5.0g
2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol
2228899-86-1
5g
$2277.0 2023-06-02

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol 関連文献

2-azido-2-(4-bromo-3-methylphenyl)ethan-1-olに関する追加情報

Introduction to 2-Azido-2-(4-Bromo-3-Methylphenyl)ethan-1-ol (CAS No. 2228899-86-1)

2-Azido-2-(4-bromo-3-methylphenyl)ethan-1-ol (CAS No. 2228899-86-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique azide and bromo functionalities, which make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, applications, and recent research advancements related to this compound.

The chemical structure of 2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol is defined by its azide group (-N3) and bromo substituent (-Br), both of which are attached to a substituted phenyl ring. The presence of these functional groups imparts unique reactivity and synthetic utility to the molecule. The azide group can undergo various transformations, such as reduction to an amine or participation in click chemistry reactions, while the bromo group can serve as a leaving group in substitution reactions or undergo cross-coupling reactions to form new carbon-carbon bonds.

The synthesis of 2-azido-2-(4-bromo-3-methylphenyl)ethan-1-ol typically involves several steps. One common approach is to start with 4-bromo-3-methylbenzaldehyde, which can be converted to the corresponding benzyl alcohol through a reduction reaction. The benzyl alcohol is then functionalized with an azide group using a suitable azidation reagent, such as sodium azide (NaN3) in the presence of a catalyst like copper(I) iodide (CuI). This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.

In recent years, 2-Azido-2-(4-bromo-3-methylphenyl)ethan-1-ol has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a building block for the synthesis of peptidomimetics and other bioactive compounds. The azide functionality allows for efficient coupling with alkyne-containing molecules via copper-catalyzed azide–alkyne cycloaddition (CuAAC), a widely used click chemistry reaction. This reaction is particularly useful for constructing complex molecular architectures with high precision and efficiency.

Beyond its role in synthetic chemistry, 2-Azido-2-(4-bromo-3-methylphenyl)ethan-1-ol has also shown promise in biological studies. Research has demonstrated that compounds derived from this intermediate exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibition against specific cancer cell lines, suggesting potential therapeutic applications.

The versatility of 2-Azido-2-(4-bromo-3-methylphenyl)ethan-1-ol extends to its use in materials science as well. The azide group can be utilized to create functionalized polymers with tunable properties through polymerization reactions. These polymers have potential applications in drug delivery systems, where they can be designed to release therapeutic agents in a controlled manner. Additionally, the bromo substituent can be used to introduce additional functionalities or cross-linking sites into the polymer structure.

In conclusion, 2-Azido-2-(4-bromo-3-methylphenyl)ethan-1-ol (CAS No. 2228899-86-1) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an attractive intermediate for synthetic chemists and a valuable tool for researchers exploring new frontiers in medicinal chemistry and materials science. As ongoing research continues to uncover new uses and properties of this compound, it is likely to play an increasingly important role in future scientific advancements.

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